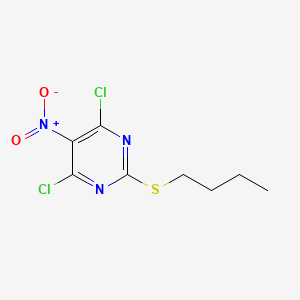
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of butylthio, dichloro, and nitro functional groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.
Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.
科学研究应用
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique functional groups make it useful in the development of novel polymers or coatings.
作用机制
The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
相似化合物的比较
Similar Compounds
- 2-(Methylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Ethylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Propylthio)-4,6-dichloro-5-nitropyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and propylthio analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H9Cl2N3O2S |
|---|---|
分子量 |
282.15 g/mol |
IUPAC 名称 |
2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |
InChI 键 |
DJWHLMGHYSCKFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


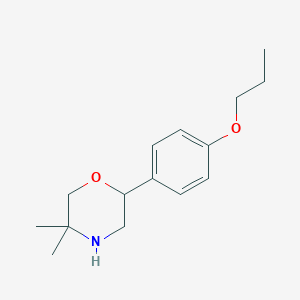

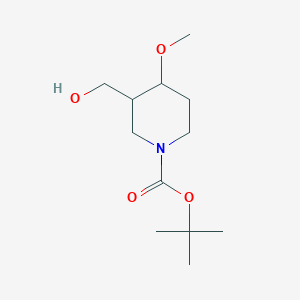

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
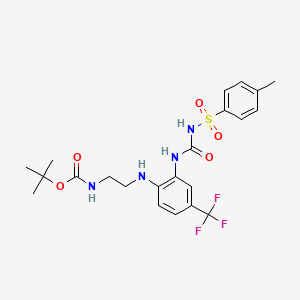
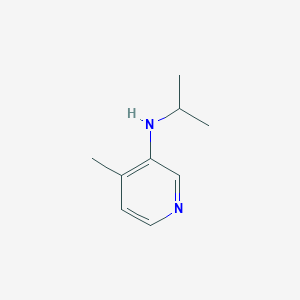
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
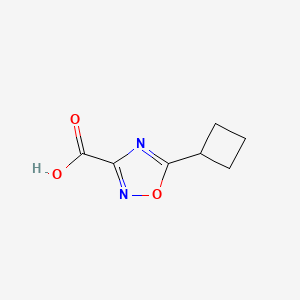
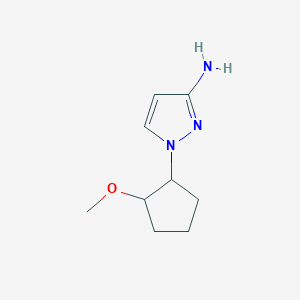
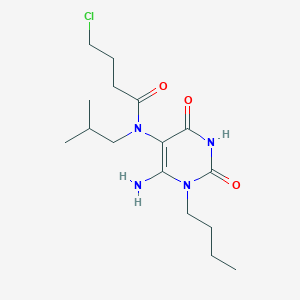
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)

